molecular formula C26H33Cl2N3O4 B1665183 Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate CAS No. 10065-57-3

Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate

Cat. No. B1665183
CAS RN: 10065-57-3
M. Wt: 522.5 g/mol
InChI Key: SPTPIOQJNAVKCR-ZEQRLZLVSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Interactions and Properties

Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate is involved in various chemical interactions and properties. For instance, it utilizes N⋯π and O⋯π interactions in its crystal packing rather than “directed” hydrogen bonding (Zhang, Wu, & Zhang, 2011). Such interactions are crucial in understanding the chemical behavior and potential applications of this compound.

Synthesis and Transformation

This compound is a subject of interest in the synthesis and transformation processes. For example, it has been used in the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl)butanoic acid and related compounds, highlighting its relevance in organic chemistry and drug synthesis (Coe, Markou, & Tatlow, 1997).

Pharmaceutical Applications

In the realm of pharmaceuticals, this compound plays a role in the development of potential anticancer agents. For instance, its analogs have been synthesized and evaluated for their anti-tumor activity (Prakash et al., 1991). This emphasizes the compound's significance in drug discovery, particularly in cancer therapy.

Biocatalysis

The compound is also significant in biocatalysis, as seen in studies involving S-3-amino-3-phenylpropionic acid, where it serves as an important intermediate. This aspect underlines its utility in enzymatic processes and the production of chiral compounds (Li et al., 2013).

Antibacterial and Antifungal Activities

Lastly, derivatives of this compound have been investigated for their antimicrobial activities. These studies are critical in exploring new therapeutic agents against various microbial infections (Darwish, Atia, & Farag, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33Cl2N3O4/c1-3-35-26(34)24(18-20-7-5-4-6-8-20)30-25(33)23(29-19(2)32)17-21-9-11-22(12-10-21)31(15-13-27)16-14-28/h4-12,23-24H,3,13-18H2,1-2H3,(H,29,32)(H,30,33)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTPIOQJNAVKCR-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asafan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate
Reactant of Route 6
Ethyl (2S)-2-[[(2S)-2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-3-phenylpropanoate

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